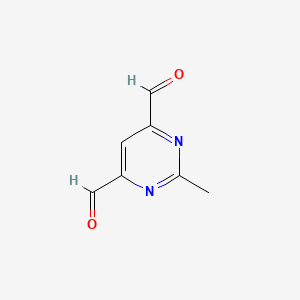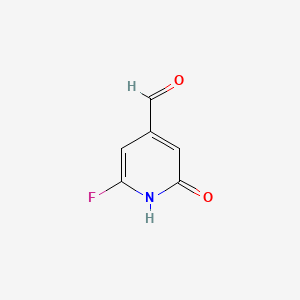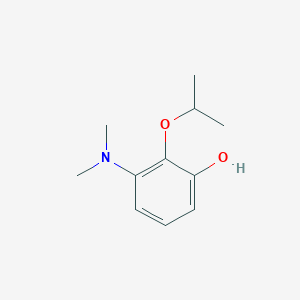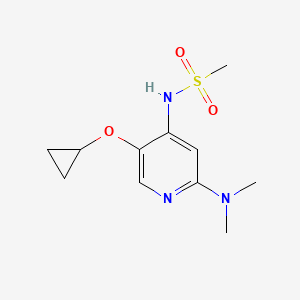
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a cyclohexyloxy group, a hydroxy group, and a N-methylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent to form the cyclohexyloxy derivative. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
2-Hydroxy-N-methylbenzamide: Lacks the cyclohexyloxy group, which may influence its solubility and interaction with biomolecules.
3-(Cyclohexyloxy)-2-hydroxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclohexyloxy and N-methyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
3-cyclohexyloxy-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO3/c1-15-14(17)11-8-5-9-12(13(11)16)18-10-6-3-2-4-7-10/h5,8-10,16H,2-4,6-7H2,1H3,(H,15,17) |
Clave InChI |
YQNDSDQFXKNNFS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)





![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)







